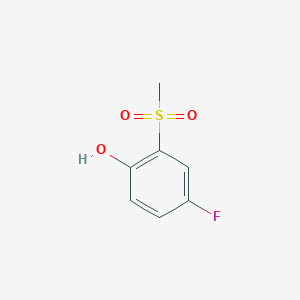

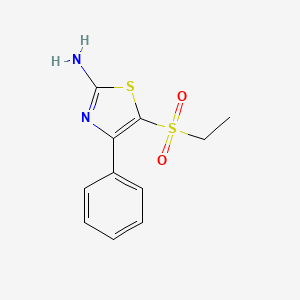

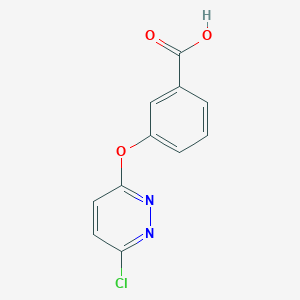

4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds and their synthesis, structural characterization, and potential applications, particularly in the field of medicinal chemistry. For instance, the synthesis of various sulfonamide compounds and their structural analysis through techniques like X-ray diffraction and NMR is a common theme . Additionally, the synthesis of pyrrolidine derivatives with different substituents and their evaluation as potential anticancer agents is also mentioned .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from simple precursors to more complex structures. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides were synthesized through a series of reactions involving mesitylene sulfonyl chloride, ethylacetohydroxymate, and triethylamine, followed by reduction with sodium borohydride . These methods could potentially be adapted for the synthesis of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods. For instance, the structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was confirmed by FTIR, NMR, and single-crystal X-ray diffraction . The Density Functional Theory (DFT) was used to calculate molecular geometry and vibrational frequencies, which were then compared with experimental data . Such detailed structural analysis is crucial for understanding the properties and potential reactivity of the compound .

Chemical Reactions Analysis

The papers describe the reactivity of related compounds in various chemical reactions. For example, the synthesis of pyrrolidines containing different substituents at position 3 was achieved through 1,3-dipolar cycloaddition reactions . The reactivity of these compounds can be influenced by the presence of different functional groups, such as sulfonyl or iminosulfonyl groups, which can affect the outcome of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the stability of molecules can be analyzed using natural bond orbital (NBO) analysis, and properties like atomic charges and molecular electrostatic potential can be computed using DFT . The solvatochromic properties of metal-organic frameworks based on related benzoic acid derivatives have also been studied, indicating the influence of solvent interactions on the properties of these compounds .

Applications De Recherche Scientifique

Synthesis of Pyrrolidines and Benzoic Acid Derivatives

- The synthesis of novel 4-(trifluoromethyl)pyrrolidines, containing sulfonyl groups at position 3, has been achieved through 1,3-dipolar cycloaddition reactions, indicating the potential of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid in synthetic chemistry (Markitanov et al., 2016).

- The synthesis and crystal structure of 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonylaminosulfonyl] benzoic acid methyl ester have been detailed, showing the versatility of benzoic acid derivatives in forming complex molecular structures (Ming & South, 2004).

- The study on the synthesis of 2-nitro-4-methylsulfonyl benzoic acid from 4-methylsulfonyl toluene has shown a simple technique with high economic benefits, reflecting the practical applications of methylsulfonyl benzoic acid derivatives in the chemical industry (Jia-bin, 2010).

Advanced Material Development

Hyperbranched Polymers

- A new kind of AB2 monomer, 4-[2,6-bis(3,4-diaminophenyl)pyridin-4-yl]benzoic acid, was synthesized, and several hyperbranched polybenzimidazoles (HPBIs) were prepared. These HPBIs exhibited excellent solubility in aprotic solvents and outstanding thermal properties, showcasing the potential of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid in the development of advanced polymers (Li et al., 2006).

Pharmaceutical and Chemical Synthesis

Triorganostannyl Esters and Coordination Compounds

- The synthesis and structural investigation of triorganostannyl esters of the 3- and 4-[1-pyridin-2-yl-methylidene]- and 3,5-bis-[1-pyridin-2-yl-methylidene]-benzoic acids were reported, highlighting the importance of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid in the synthesis of complex organometallic compounds (Tzimopoulos et al., 2010).

Propriétés

IUPAC Name |

4-methylsulfonyl-3-pyrrolidin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-18(16,17)11-5-4-9(12(14)15)8-10(11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQRLYMDRXWCPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650216 |

Source

|

| Record name | 4-(Methanesulfonyl)-3-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid | |

CAS RN |

1000018-48-3 |

Source

|

| Record name | 4-(Methanesulfonyl)-3-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol](/img/structure/B1328656.png)

![Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate](/img/structure/B1328675.png)

![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)